molecular formula C15H12N4O2 B2955303 N-(3-(1H-pyrazol-3-yl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1206991-98-1

N-(3-(1H-pyrazol-3-yl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2955303
CAS RN: 1206991-98-1
M. Wt: 280.287
InChI Key: RXPDXTRWZRNQJK-UHFFFAOYSA-N
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are composed of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Molecular Structure Analysis

Pyrazoles can exist in tautomeric forms . The structure of the specific compound “N-(3-(1H-pyrazol-3-yl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is not available in the literature I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazoles, these properties can include fluorescence, solvatochromic properties, and electroluminescence . The specific physical and chemical properties of “N-(3-(1H-pyrazol-3-yl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” are not available in the literature I found.

Scientific Research Applications

Antifungal Activity

A study demonstrated the synthesis of various N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, showing moderate antifungal activities against phytopathogenic fungi (Wu et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents

Research on pyrazolopyrimidines derivatives, closely related to the compound , revealed their potential as anticancer and anti-5-lipoxygenase agents, suggesting their therapeutic applications (Rahmouni et al., 2016).

Functionalization Reactions in Organic Synthesis

Another study explored the functionalization reactions of related 1H-pyrazole-3-carboxylic acids, highlighting their role in organic synthesis and the potential for creating diverse molecular structures (Yıldırım et al., 2005).

Inhibitor of Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, indicating their application in targeting specific kinases in cancer therapy (Schroeder et al., 2009).

Potassium-Competitive Acid Blockers

Studies on pyranopyrazoles, which share structural similarities with the compound , indicate their effectiveness as potassium-competitive acid blockers, with implications for gastrointestinal disorders (Palmer et al., 2007).

properties

IUPAC Name

6-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14-5-4-11(9-16-14)15(21)18-12-3-1-2-10(8-12)13-6-7-17-19-13/h1-9H,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPDXTRWZRNQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CNC(=O)C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrazol-3-yl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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